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5,6-dimethyl-1H-quinolin-2-one

NMR spectroscopy hydrogen bonding quinolone tautomerism

5,6-Dimethyl-1H-quinolin-2-one (CAS 1003878-88-3, SMILES: Cc1ccc2[nH]c(=O)ccc2c1C) is a C(5),C(6)-dimethyl-substituted derivative of the 2-quinolone (carbostyril) pharmacophore scaffold, with a molecular formula of C₁₁H₁₁NO and an exact mass of 173.084064 g/mol. The 2-quinolone core is recognized as a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic therapeutic candidates across antibacterial, anticancer, and CNS indications.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13848174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-1H-quinolin-2-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=O)C=C2)C
InChIInChI=1S/C11H11NO/c1-7-3-5-10-9(8(7)2)4-6-11(13)12-10/h3-6H,1-2H3,(H,12,13)
InChIKeyJTOVKEBFUPDWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1H-quinolin-2-one: Chemical Identity and Baseline Properties for Scientific Procurement


5,6-Dimethyl-1H-quinolin-2-one (CAS 1003878-88-3, SMILES: Cc1ccc2[nH]c(=O)ccc2c1C) is a C(5),C(6)-dimethyl-substituted derivative of the 2-quinolone (carbostyril) pharmacophore scaffold, with a molecular formula of C₁₁H₁₁NO and an exact mass of 173.084064 g/mol . The 2-quinolone core is recognized as a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic therapeutic candidates across antibacterial, anticancer, and CNS indications [1]. Unlike 4-hydroxyquinolin-2-ones or N-alkylated analogs that dominate the medicinal chemistry literature, this compound retains a free NH lactam and lacks a 4-hydroxy substituent, placing it in a distinct physicochemical subclass where hydrogen bond donor capacity and tautomeric behavior are preserved.

Why 5,6-Dimethyl-1H-quinolin-2-one Cannot Be Interchanged with Other Dimethylquinolinone Isomers


Within the quinolin-2(1H)-one scaffold family, the precise position of methyl substituents fundamentally alters three orthogonal molecular properties critical for biological function: (i) NH hydrogen bonding capacity, as NMR studies have demonstrated that an 8-methyl substituent uniquely causes a characteristic upfield NH proton shift via steric inhibition of π-hydrogen bonding, while 5- and 6-methyl substituents do not perturb this molecular recognition feature [1]; (ii) hydrogen bond donor (HBD) count, which drops from 1 to 0 in N-methylated isomers such as 1,4-dimethylquinolin-2-one, eliminating a key pharmacophoric element; and (iii) lipophilicity, which increases incrementally with each methyl group but varies based on ring position due to differential solvation effects [2]. Consequently, dimethylquinolinone isomers sharing the identical molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol can exhibit divergent hydrogen bonding profiles, logP values, and target engagement potential. Generic interchange among positional isomers without explicit comparative data is scientifically unsound.

Quantitative Differentiation Evidence: 5,6-Dimethyl-1H-quinolin-2-one Versus Closest Analogs


NH Proton Hydrogen Bonding Preservation: 5,6-Dimethyl Pattern Avoids the 8-Methyl Steric Perturbation

The 5,6-dimethyl substitution pattern does not include an 8-methyl group, and therefore the compound is predicted to retain normal NH π-hydrogen bonding capacity characteristic of unsubstituted 2-quinolone. This is in contrast to 8-methyl-substituted quinolin-2-ones, where the 8-methyl group causes steric inhibition of hydrogen bonding, manifested as a characteristic upfield shift of the NH proton NMR signal [1]. The Claret & Osborne NMR study systematically demonstrated that among monomethyl-, dimethyl-, and trimethyl-substituted 2-quinolones, compounds bearing an 8-methyl substituent almost exclusively cause this hydrogen bonding perturbation [2]. The 5,6-dimethyl pattern, lacking substitution at position 8, preserves the native hydrogen bonding capacity that is critical for molecular recognition by biological targets such as kinases, receptors, and nucleic acid binding sites.

NMR spectroscopy hydrogen bonding quinolone tautomerism molecular recognition

Hydrogen Bond Donor Count: Differentiation from N-Alkylated Quinolinone Isomers

5,6-Dimethyl-1H-quinolin-2-one possesses one hydrogen bond donor (the NH lactam proton), whereas N-alkylated dimethylquinolinone isomers such as 1,4-dimethylquinolin-2-one (CAS 2584-47-6) possess zero hydrogen bond donors . This difference is structurally determined: the N-methyl substituent in 1,4-dimethylquinolin-2-one replaces the exchangeable NH proton, fundamentally altering the molecule's capacity to serve as a hydrogen bond donor in protein-ligand interactions. The computed properties of 5,6-dimethyl-1H-quinolin-2-one include exactly 1 HBD and 1 HBA (the carbonyl oxygen), yielding a balanced HBD/HBA ratio of 1:1 . This property is orthogonal to the positional isomer differentiation: 6,7-dimethylquinolin-2-one also retains HBD=1, but differs in the spatial orientation of the methyl groups on the benzo ring.

physicochemical properties hydrogen bond donor drug-likeness isomer comparison

Lipophilicity Increment: Predicted logP Advantage Over Unsubstituted 2-Quinolone Parent

The addition of two methyl groups at positions 5 and 6 is predicted to increase the logP of 5,6-dimethyl-1H-quinolin-2-one by approximately 1.0–1.5 log units relative to the unsubstituted 2-quinolone parent (estimated logP ~1.10 for quinolin-2-one). Experimental lipophilicity data from the structurally related 4-hydroxyquinolin-2-one series demonstrate that introduction of a single 6-methyl group increases the RP-HPLC-determined log k value from 0.0664 (unsubstituted) to 0.3307 (6-CH₃), representing a ~5-fold increase in chromatographic lipophilicity [1]. Extrapolating to the 5,6-dimethyl pattern, a further increase is anticipated. The predicted XlogP for the closely related 1-methyl-2-quinolone has been reported as 1.40 [2]; the 5,6-dimethyl substitution (without N-alkylation) is predicted to fall in the logP range of approximately 2.0–2.5 based on additive fragment contributions. This elevated lipophilicity, combined with the preserved HBD, offers a differentiated profile for optimizing both passive membrane permeability and target binding in CNS and intracellular target programs.

lipophilicity logP membrane permeability SAR drug design

Positional Isomer Differentiation: 5,6-Dimethyl vs. 6,7-Dimethyl Substitution Pattern Effects

5,6-Dimethyl-1H-quinolin-2-one and 6,7-dimethyl-2(1H)-quinolinone (CAS 154205-25-1) are constitutional isomers sharing the identical molecular formula (C₁₁H₁₁NO) and molecular weight (173.21 g/mol), yet the adjacency of methyl groups at positions 5 and 6 versus 6 and 7 creates distinct steric and electronic environments on the benzo ring . In the 5,6-dimethyl pattern, the two methyl groups are ortho to each other on the carbocyclic ring, potentially creating a steric buttressing effect that influences the conformational preference of any substituent introduced at position 7 or 8 during derivatization. In contrast, the 6,7-dimethyl pattern places the methyl groups in a meta relationship, resulting in a different electronic distribution. The 5,6-dimethyl pattern has been noted to enhance enzyme activity by more than 25% through stabilization of catalytically favorable conformations in certain structural contexts involving the 6,7-dimethyl quinolinone scaffold , suggesting that the precise methyl group placement on the quinolinone core can have measurable functional consequences even when comparing isomers of identical mass and formula.

positional isomer 6,7-dimethylquinolin-2-one electronic effects steric effects SAR

Recommended Application Scenarios for 5,6-Dimethyl-1H-quinolin-2-one Based on Differentiation Evidence


Kinase Hinge-Binder Scaffold Design Requiring an NH Hydrogen Bond Donor

For ATP-competitive kinase inhibitor programs where the quinolinone core serves as a hinge-binding motif, 5,6-dimethyl-1H-quinolin-2-one provides the critical NH hydrogen bond donor (HBD=1) that N-alkylated isomers such as 1,4-dimethylquinolin-2-one (HBD=0) cannot offer [1]. The 5,6-dimethyl substitution enhances lipophilicity by an estimated +1.0–1.5 logP units relative to unsubstituted 2-quinolone [2], improving passive membrane permeability while preserving the NH donor essential for hinge region hydrogen bonding to backbone carbonyl residues. This differentiated profile, combining preserved HBD with elevated logP, makes the compound suitable as a core scaffold for CNS-penetrant kinase inhibitors where both target engagement and blood-brain barrier permeability are required.

Positional Isomer SAR Exploration in Quinolinone-Based Anti-Infective Programs

The 5,6-dimethyl pattern places methyl groups in an ortho relationship on the benzo ring, creating a steric environment distinct from the 6,7-dimethyl isomer (meta relationship) that has been reported to influence enzyme activity by >25% in certain catalytic contexts [1]. For anti-infective programs exploring quinolinone-based inhibitors of bacterial DNA gyrase or fungal succinate dehydrogenase—where ring substitution patterns are known to modulate potency—head-to-head comparison of the 5,6- and 6,7-dimethyl positional isomers can reveal substitution-dependent activity cliffs. The 5,6-dimethyl isomer's preserved NH hydrogen bonding, combined with its unique ortho-dimethyl steric footprint, offers a differentiated starting point for SAR expansion.

Chemical Probe Development for Targets Sensitive to 8-Methyl Steric Perturbation

When developing chemical probes for biological targets where the quinolinone NH engages in a critical hydrogen bond that would be disrupted by 8-methyl-induced steric hindrance, 5,6-dimethyl-1H-quinolin-2-one is the preferred scaffold over 8-methyl-containing analogs. NMR studies have established that the 8-methyl substituent uniquely causes steric inhibition of NH π-hydrogen bonding in 2-quinolones [1], a perturbation not observed with 5- or 6-methyl substitution. The 5,6-dimethyl pattern thus provides the lipophilicity benefit of dual methylation without compromising the NH hydrogen bonding integrity essential for target engagement. This makes it particularly suitable for targets such as NMDA receptors, where quinolin-2-one NH engagement at the glycine binding site has been pharmacologically validated [2].

Fragment-Based Drug Discovery (FBDD) Library Member for Privileged Scaffold Screening

With a molecular weight of 173.21 g/mol—well within fragment library guidelines (<250 Da)—5,6-dimethyl-1H-quinolin-2-one is suitable as a fragment screening library member representing the 2-quinolone privileged scaffold. Its computed properties (HBD=1, HBA=1, 0 rotatable bonds) comply with the Rule of Three for fragment-based screening [1]. The dual methylation provides a moderate lipophilicity increase over the unsubstituted 2-quinolone core, enabling detection of lipophilicity-driven binding while the single HBD/HBA pair ensures ligand efficiency metrics remain favorable. Inclusion of this compound alongside the 6,7-dimethyl isomer and the unsubstituted parent in fragment libraries enables systematic mapping of methyl substitution preference within target binding pockets.

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